molecular formula C44H30FN5 B8136299 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile

Cat. No.: B8136299
M. Wt: 647.7 g/mol
InChI Key: GCGRXVMGBHYMDA-UHFFFAOYSA-N
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Description

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile is a halogenated dicyanobenzene-based compound known for its unique properties, including thermally activated delayed fluorescence (TADF).

Preparation Methods

The synthesis of 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile typically involves the reaction of diphenylamine with a halogenated dicyanobenzene precursor under specific conditions. One common method includes dissolving the precursor in ethanol, exposing it to air at ambient temperature, and triggering the reaction with a blue light-emitting diode (LED) as a renewable energy source . This method is both energy-efficient and environmentally friendly, making it suitable for industrial-scale production.

Chemical Reactions Analysis

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include blue LED light, specific photocatalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile involves its ability to undergo single-electron transfer (SET) processes when exposed to visible light. This property is attributed to its thermally activated delayed fluorescence (TADF), which allows the compound to act as an efficient photosensitizer. The molecular targets and pathways involved include the interaction with electron donors and acceptors, facilitating various photoredox reactions .

Comparison with Similar Compounds

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of TADF and efficient single-electron transfer capabilities, making it a versatile compound for various applications.

Properties

IUPAC Name

5-fluoro-2,4,6-tris(N-phenylanilino)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30FN5/c45-41-43(49(35-23-11-3-12-24-35)36-25-13-4-14-26-36)39(31-46)42(48(33-19-7-1-8-20-33)34-21-9-2-10-22-34)40(32-47)44(41)50(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGRXVMGBHYMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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